N-(3-Methoxyphenyl)Cinnamamide

Cancer Research Matrix Metalloproteinase Enzyme Inhibition

N-(3-Methoxyphenyl)cinnamamide (CAS 127033-74-3; 15116-41-3), also known as (E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide, is a synthetic cinnamamide derivative with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol. This compound features a cinnamoyl core linked to a 3-methoxyaniline moiety and is commercially available as a research-grade chemical from multiple vendors.

Molecular Formula C16H15NO2
Molecular Weight 253.301
CAS No. 127033-74-3; 15116-41-3
Cat. No. B2780575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)Cinnamamide
CAS127033-74-3; 15116-41-3
Molecular FormulaC16H15NO2
Molecular Weight253.301
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
InChIKeyGVTLFGJNTIRUEG-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)Cinnamamide (CAS 127033-74-3): Chemical Profile & Research-Grade Procurement


N-(3-Methoxyphenyl)cinnamamide (CAS 127033-74-3; 15116-41-3), also known as (E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide, is a synthetic cinnamamide derivative with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol . This compound features a cinnamoyl core linked to a 3-methoxyaniline moiety and is commercially available as a research-grade chemical from multiple vendors . It has been studied for its weakly selective inhibition of matrix metalloproteinases (MMP-2 and MMP-9) and is also recognized as Brexpiprazole Impurity 85, making it a relevant reference standard in pharmaceutical quality control [1].

Why N-(3-Methoxyphenyl)Cinnamamide Cannot Be Interchanged with Other Cinnamamides


The biological activity of N-arylcinnamamides is highly dependent on the substitution pattern on the phenyl ring. Studies demonstrate that the position and nature of the substituent (e.g., methoxy vs. fluoro vs. trifluoromethyl) dramatically alters both the potency and the spectrum of activity against different biological targets [1]. For instance, N-(3-methoxyphenyl)cinnamamide exhibits weak but measurable selectivity for MMP-2/MMP-9, whereas structurally similar analogs with different substituents show orders-of-magnitude differences in antimicrobial MIC values and distinct target profiles [2]. Simply substituting this compound with another cinnamamide derivative without verifying the specific substitution pattern would invalidate any comparative biological or analytical study.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)Cinnamamide


Weakly Selective MMP-2/MMP-9 Inhibition Profile

N-(3-Methoxyphenyl)cinnamamide demonstrates weak but measurable selectivity for MMP-2 and MMP-9 over MMP-1. Specifically, it inhibits human MMP-2 with an IC₅₀ of 1674.81 nM and human MMP-9 with an IC₅₀ of 1658.63 nM, while showing low selectivity for MMP-1 . This contrasts with other cinnamamide derivatives in the same series, which exhibited no significant MMP inhibitory activity, highlighting the specific contribution of the 3-methoxyphenyl group to this profile.

Cancer Research Matrix Metalloproteinase Enzyme Inhibition

Antimicrobial Activity Profile Relative to Other N-Arylcinnamamides

In a panel of 16 ring-substituted N-arylcinnamamides, N-(3-methoxyphenyl)cinnamamide was included in primary in vitro screening against Staphylococcus aureus, methicillin-resistant S. aureus strains, Mycobacterium tuberculosis, and fungal pathogens [1]. While the compound itself did not demonstrate the highest potency in the series, its activity profile contributes to the structure-activity relationship (SAR) understanding of this class. The most active analogs in the series, such as (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide, exhibited MICs of 16.58 µM against B. sorokiniana, providing a clear benchmark for comparative SAR studies [1].

Antimicrobial Structure-Activity Relationship Drug Discovery

Potential as a CCR5 Antagonist

Preliminary pharmacological screening indicates that N-(3-methoxyphenyl)cinnamamide may function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While quantitative potency data (e.g., IC₅₀ or Kᵢ values) are not publicly available in peer-reviewed literature, this reported activity distinguishes it from other cinnamamide derivatives that have not been associated with CCR5 antagonism.

HIV Chemokine Receptor Inflammation

Defined Role as a Pharmaceutical Impurity Standard

N-(3-Methoxyphenyl)cinnamamide is specifically designated as Brexpiprazole Impurity 85 and is supplied with detailed characterization data compliant with regulatory guidelines for impurity analysis [1][2]. This contrasts with other cinnamamide derivatives, which may not have a defined role as a pharmaceutical impurity standard. The compound's availability as a characterized reference material makes it essential for analytical method development and quality control in brexpiprazole drug substance and drug product testing.

Pharmaceutical Analysis Quality Control Reference Standard

Optimal Research & Industrial Use Cases for N-(3-Methoxyphenyl)Cinnamamide


Tool Compound for MMP-2/MMP-9 Inhibition Studies

Researchers investigating the role of MMP-2 and MMP-9 in cancer metastasis, angiogenesis, or tissue remodeling can utilize N-(3-methoxyphenyl)cinnamamide as a weakly selective inhibitor. Its IC₅₀ values of 1674.81 nM (MMP-2) and 1658.63 nM (MMP-9) provide a defined potency benchmark for assay development and for comparing the effects of more potent or selective inhibitors .

Reference Standard for Brexpiprazole Impurity Profiling

Analytical laboratories and pharmaceutical quality control units require N-(3-methoxyphenyl)cinnamamide as a characterized impurity standard (Brexpiprazole Impurity 85) for HPLC method development, validation, and routine batch release testing of brexpiprazole active pharmaceutical ingredient and finished dosage forms [1].

SAR Probe for N-Arylcinnamamide Antimicrobial Activity

Medicinal chemists exploring the antimicrobial potential of N-arylcinnamamides can use N-(3-methoxyphenyl)cinnamamide as a specific SAR probe. Its inclusion in the 2018 antimicrobial screening panel allows for direct comparison with more potent analogs, such as (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide (MIC = 16.58 µM), to elucidate the effect of the 3-methoxy substituent on antibacterial and antifungal activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Methoxyphenyl)Cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.